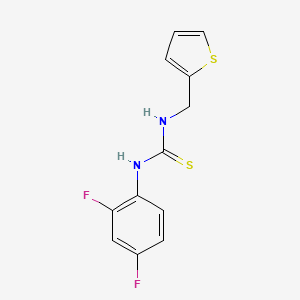
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to have anti-tumor activity and may also have neuroprotective effects. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways related to cell growth and differentiation.
Biochemical and Physiological Effects:
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of various signaling pathways. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide is its potential as a therapeutic agent for various diseases, particularly cancer and neurodegenerative diseases. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been shown to have low toxicity and may be well-tolerated in vivo. However, one limitation of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide. Another area of interest is the investigation of the potential neuroprotective effects of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide in animal models of neurodegenerative diseases. Finally, further research is needed to elucidate the mechanism of action of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide and its potential applications in the treatment of various diseases.
合成法
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide can be synthesized using various methods, including the reaction between 4-(4-morpholinyl)benzoic acid and 1-methyl-2-phenoxyethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
科学的研究の応用
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer research, neuroscience, and immunology. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been studied for its potential neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. In addition, N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
4-morpholin-4-yl-N-(1-phenoxypropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16(15-25-19-5-3-2-4-6-19)21-20(23)17-7-9-18(10-8-17)22-11-13-24-14-12-22/h2-10,16H,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNZMXXSAGHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)
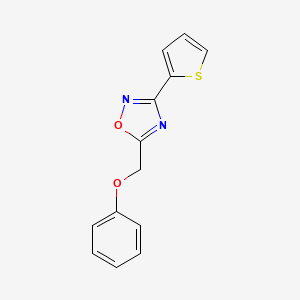
![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)
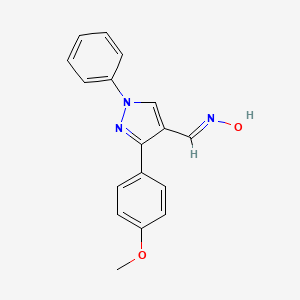
![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)
![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)
![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)

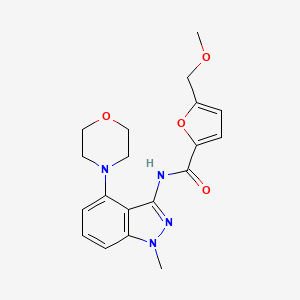
![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)
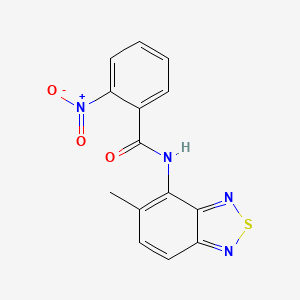
![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)
![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)
